3-nitro-1H-indazole-6-carboxylic acid 3-nitro-1H-indazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18577748
InChI: InChI=1S/C8H5N3O4/c12-8(13)4-1-2-5-6(3-4)9-10-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13)
SMILES:
Molecular Formula: C8H5N3O4
Molecular Weight: 207.14 g/mol

3-nitro-1H-indazole-6-carboxylic acid

CAS No.:

Cat. No.: VC18577748

Molecular Formula: C8H5N3O4

Molecular Weight: 207.14 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-1H-indazole-6-carboxylic acid -

Specification

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
IUPAC Name 3-nitro-2H-indazole-6-carboxylic acid
Standard InChI InChI=1S/C8H5N3O4/c12-8(13)4-1-2-5-6(3-4)9-10-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13)
Standard InChI Key SFAQIUJSROFKAN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NN=C2C=C1C(=O)O)[N+](=O)[O-]

Introduction

Structural and Chemical Properties of 3-Nitro-1H-Indazole-6-Carboxylic Acid

Molecular Architecture

3-Nitro-1H-indazole-6-carboxylic acid belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The nitro (-NO₂) and carboxylic acid (-COOH) substituents at positions 3 and 6, respectively, introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions. While the exact crystal structure of this isomer remains unreported, analogs such as 6-nitro-1H-indazole-3-carboxylic acid exhibit planar geometries with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms .

Table 1: Comparative Physicochemical Properties of Indazole Derivatives

Property3-Nitro-1H-Indazole-6-Carboxylic Acid (Predicted)6-Nitro-1H-Indazole-3-Carboxylic Acid 3-Amino-1H-Indazole-6-Carboxylic Acid
Molecular FormulaC₈H₅N₃O₄C₈H₅N₃O₄C₈H₇N₃O₂
Molecular Weight (g/mol)207.14207.14177.16
Density (g/cm³)~1.71.7±0.11.6±0.1
Boiling Point (°C)~547547.1±30.0547.5±30.0
SolubilityModerate in DMSO, low in H₂OSoluble in DMSO at 10 mMSoluble in polar aprotic solvents

Electronic and Spectral Characteristics

The nitro group’s strong electron-withdrawing nature and the carboxylic acid’s polarity render this compound highly amenable to spectroscopic analysis. Infrared (IR) spectra of analogous nitro-indazoles show characteristic peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), alongside a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid . Nuclear magnetic resonance (NMR) data for 6-nitro-1H-indazole-3-carboxylic acid reveal deshielded aromatic protons adjacent to the nitro group (δ 8.5–9.0 ppm) and a downfield-shifted carboxylic proton (δ ~13 ppm) .

Synthetic Pathways and Optimization

Nitrosation of Indole Precursors

A general route to indazole-3-carboxylic acid derivatives involves the nitrosation of indoles under acidic conditions. Chevalier et al. demonstrated that treating indole with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C yields 1H-indazole-3-carboxaldehyde intermediates, which can be oxidized to carboxylic acids . For 3-nitro-1H-indazole-6-carboxylic acid, this method would require a pre-nitrated indole precursor, followed by regioselective nitrosation and oxidation.

Key Reaction Steps:

  • Nitration: Introduce a nitro group at position 3 of indole using mixed acid (HNO₃/H₂SO₄).

  • Nitrosation: Treat 3-nitroindole with NaNO₂/HCl to form the oxime intermediate.

  • Cyclization and Oxidation: Promote ring closure and oxidize the aldehyde to a carboxylic acid.

Challenges in Regioselectivity

Electron-deficient indoles (e.g., nitro-substituted) typically exhibit slower reaction kinetics due to reduced nucleophilicity at the C3 position . Optimizing reaction parameters—such as temperature (−10°C to 25°C), acid concentration (2.7 equiv. HCl), and slow reagent addition—can mitigate side reactions like dimerization . For example, electron-rich indoles require prolonged heating (50°C, 3–5 h) to achieve >90% conversion, whereas nitro-substituted analogs may necessitate milder conditions .

Applications in Medicinal Chemistry

Prodrug Design and Bioconjugation

The carboxylic acid group enables facile conjugation to carrier molecules (e.g., polyethylene glycol) or prodrug moieties. For instance, esterification of the acid with lipophilic alcohols enhances blood-brain barrier penetration, a strategy employed in neurology-targeted therapeutics .

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